molecular formula C7H9NO B1310761 2-Methoxy-6-methylpyridine CAS No. 63071-03-4

2-Methoxy-6-methylpyridine

Cat. No.: B1310761
CAS No.: 63071-03-4
M. Wt: 123.15 g/mol
InChI Key: WIMNZMOEBDPZTB-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyridine is an organic compound with the molecular formula C₇H₉NO. It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

It has been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this context, it may interact with its targets through the formation of new carbon-carbon bonds.

Result of Action

In a study, 2-Methoxy-6-methylpyridine was found to have a higher dissolubility for cholesterol and pigmented gallstones compared to methyl-tertiary butyl ether (MTBE), a clinical topical agent for gallstone dissolution . This suggests that the compound could have potential applications in the treatment of gallstones.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of the Suzuki–Miyaura cross-coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-methylpyridine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential use as a pharmaceutical intermediate . The interactions of this compound with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been studied for its role in dissolving gallstones, where it affects the cellular processes involved in cholesterol metabolism . This compound can modulate the expression of genes related to lipid metabolism, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, in the dissolution of gallstones, this compound interacts with cholesterol molecules, facilitating their breakdown and removal . This interaction is mediated by the compound’s ability to disrupt the hydrogen bonding network within the cholesterol crystal lattice.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound resulted in sustained modulation of metabolic pathways involved in lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating metabolic pathways without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cholesterol esterases, facilitating the breakdown of cholesterol esters into free cholesterol . This interaction can influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The efficient transport of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is known to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments, enhancing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylpyridine can be synthesized through several methods. One common approach involves the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically uses a packed column with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-6-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMNZMOEBDPZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415945
Record name 2-Methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-03-4
Record name 2-Methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Successive treatment of 6-methyl-2-pyridone with a mixture of phosphoryl chloride and phosphorus pentachloride, and sodium methoxide gives 6-methoxy-2-methylpyridine which may be converted into 2-bromomethyl-6-methoxypyridine with N-bromosuccinimide. Substitution of 2-bromomethyl-6-methoxypyridine for 2-chloromethyl-3-methoxypyridine in the general procedure of Example 1(iii)-(v) leads to the preparation of N-cyano-N'-methyl-N"-[2-((6-methoxy-2-pyridyl)methylthio)ethyl]guanidine.
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Synthesis routes and methods II

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A mixture of 2-hydroxy-6-methylpyridine (164 g, 1.47 mol), iodomethane (1.35 kg, 9.53 mol), Ag2CO3 (526 g, 1.91 mol) in THF (10 ml) was strirred overnight at ambient temperature while protecting from light. The mixture was filtered through Celite and the filter cake was washed with THF. The filtrate was concentrated in vacuo until all methyl iodide was removed by HPLC analysis to yield 145.6 g (80%) of 2-methoxy-6-methylpyridine. BuLi (2.5 M, 49.0 ml, 122 mmol) was added to a solution of 2-methoxy-6-methylpyridine in THF (300 ml) at −78° C. over a period of 30 min. After warming the mixture to 0° C. over a period of 1 h, the reaction was re-cooled to −78° C. and acetaldehyde (22.3 ml, 407 mmol) was slowly added. The mixture was stirred for 1 h at −78° C. and allowed to warm to ambient temperature. Addition of sat. aq. NH4Cl and extraction with EtOAc was followed by a wash of the organic layer with sat. aq. NaHCO3 and brine. Concentration of the organic layer in vacuo and chromatographic purification of the resulting residue gave 8.96 g (66%) of 1-(6-methoxypyridin-2-yl)propan-2-ol. 1H-NMR (CDCl3) δ 7.51 (dd, 1H), 6.71 (d, 1H), 6.63 (d, 1H), 5.18 (br s, 1H), 4.21 (qdd, 1H), 3.91 (s, 3H), 2.84 (dd, 1H), 2.77 (dd, 1H), 1.28 (d, 3H) ppm. Br2 (8.41 g, 52.6 mmol) was added dropwise to a mixture of 1-(6-methoxypyridin-2-yl)propan-2-ol (5.00 g, 32.6 mmol), Na2HPO4 buffer (0.15 M, 1.20 1) and MeOH (15 ml). After stirring for 16 h at ambient temperature, the reaction mixture was parted between EtOAc and NaHCO3. The organic phase was washed with brine, dried over Na2SO4 and concentrated in vacuo. Chromatographic purification rendered 8.29 g (63%) of 1-(3-bromo-6-methoxypyridin-2-yl)propan-2-ol. 1H-NMR (CDCl3) δ 7.70 (dd, 1H), 6.56 (d, 1H), 4.65 (br s, 1H), 4.36 (qdd, 1H), 3.91 (s, 3H), 3.10 (dd, 1H), 2.83 (dd, 1H), 1.34 (d, 3H) ppm. To a mixtrue of pyridine (2.17 ml, 26.8 mmol) and TFA (1.08 ml) in toluene (40 ml) was added a solution of 1-(3-bromo-6-methoxypyridin-2-yl)propan-2-ol (6.60 g, 26.8 mmol) in DMF (27 ml). The mixture was stirred for 5 h and, after addition of DCC (5.53 g, 26.8 mmol), an extra 2 h at ambient temperature. The mixture was diluted with Et2O (400 ml) and a solution of oxalic acid (18.0 g, 112 mmol) in MeOH (67 ml) was added which resulted in formation of CO2. After filtration of the precipitate, the filter cake was washed with Et2O and the filtrate was extracted with sat. aq. NaHCO3, washed with brine and dried over Na2SO4. Concentration of the organic layer in vacuo and chromatographic purification of the resulting residue gave 6.70 g (99%) of 1-(3-bromo-6-methoxypyridin-2-yl)acetone. 1H-NMR (CDCl3) δ 7.66 (dd, 1H), 6.55 (d, 1H), 3.98 (s, 2H), 3.86 (s, 3H), 2.23 (s, 3H) ppm. A mixture of 1-(3-bromo-6-methoxypyridin-2-yl)acetone (267 mg, 1.09 mmol), allylamine (90.0 μl, 1.20 mmol), AcOH (314 μl), and DCE (10 ml) was stirred for 5 min at room temperature, then NaBH(OAc)3 (700 mg, 3.27 mmol) was added and it was stirred for another 3 h at ambient temperature. The mixture was diluted with DCM, washed with sat. aq. NaHCO3, dried over Na2SO4, and concentrated in vacuo. The crude residue was dissolved in DCM (3 ml) and Et3N (310 ml, 2.20 μmol) and TFAA (154 ml, 1.1 μmol) were added. After stirring for 5 min, the mixture was diluted with DCM, washed with sat. aq. NaHCO3, dried over Na2SO4, concentrated in vacuo and chromatographically purified to give 282 mg (68%) of N-allyl-N-[2-(3-bromo-6-methoxypyridin-2-yl)-1-methylethyl]-2,2,2-trifluoroacetamide. 1H-NMR of rotamers (CDCl3) δ 7.65 (d, 0.5H), 7.63 (d, 0.5H), 6.53 (d, 0.5H), 6.51 (d, 0.5H), 5.94 (dddd, 0.5H), 5.66 (dddd, 0.5H), 5.32-5.16 (m, 2H), 4.78 (qd, 0.5H), 4.51 (qd, 0.5H), 4.20 (dd, 0.5H), 4.04 (dd, 0.5H), 3.95 (dd, 0.5H), 3.88 (s, 1.5H), 3.99 (s, 1.5H), 3.79 (dd, 0.5H), 3.39 (dd, 0.5H), 3.25 (dd, 0.5H), 3.19 (dd, 0.5H), 3.02 (dd, 0.5H), 1.43 (d, 1.5H), 1.31 (d, 1.5H) ppm. A mixture of N-allyl-N-[2-(3-bromo-6-methoxypyridin-2-yl)-1-methylethyl]-2,2,2-trifluoroacetamide (265 mg, 696 μmol), NaOAc (171 mg, 2.09 mmol), (Ph3P)2PdCl2 (244 mg, 348 μmol), and DMA (5 ml) was heated at 130° C. for 1 h. The reaction mixture was diluted with EtOAc, filtered through Celite and concentrated in vacuo. Chromatographic purification rendered 169 mg (81%) of 2-methoxy-8-methyl-5-methylene-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. Hydrogenation of the resulting olefin (142 mg, 473 μmol) was carried out with 5% Pd/C (100 mg) in MeOH (3 ml) under H2 (1 atm). Filtration and concentration of the reaction mixture yielded 142 mg (99%) of the desired alkane. The resulting 2-methoxy-5,8-dimethyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine was brominated in Na2HPO4 buffer (0.15 M, 17 ml) and MeOH (6 ml) by slow addition of Br2 (144 μl, 2.81 mmol). After stirring for 16 h at ambient temperature, the reaction mixture was parted between EtOAc and NaHCO3. The organic phase was washed with brine, dried over Na2SO4 and concentrated in vacuo. Chromatographic purification rendered 120 mg (81%) of 3-bromo-2-methoxy-5,8-dimethyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. A mixture of 3-bromo-2-methoxy-5,8-dimethyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (109 mg, 286 μmol), K2CO3 (200 mg, 1.45 mmol), and MeOH (10 ml) was refluxed for 8 h. Evaporation of the solvent was followed by addition of aq. sat. NaHCO3 and subsequent extraction with EtOAc. The organic layer was dried, concentrated in vacuo and purified by column chromatography to furnish 64 mg (79%) of 3-bromo-2-methoxy-5,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. 1H-NMR (CDCl3) δ 7.58 (s, 1H), 4.00 (s, 3H), 3.13-2.88 (m, 5H), 2.61 (dd, 1H), 1.31 (d, 3H), 1.27 (d, 3H) ppm.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-6-methylpyridine
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Q & A

Q1: What are the primary applications of 2-methoxy-6-methylpyridine in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its structure allows for selective functionalization, enabling the introduction of various electrophiles. For instance, researchers achieved selective bromination at the 5-position, yielding 5-bromo-2-methoxy-6-methylpyridine. This brominated derivative can then undergo further transformations like deprotonation or lithium-bromine exchange to incorporate other desired functional groups. [, ]

Q2: How does the structure of this compound influence its reactivity in photochemical reactions?

A2: The presence of both a pyridine ring and a methoxy group in this compound significantly impacts its photochemical behavior. Research shows it participates in unique [2+2] photocycloaddition reactions with furan and 1-cyanonaphthalene. [, ] The specific regioselectivity observed in these reactions, forming either cage-like adducts or tricyclic compounds, highlights the influence of the substituents and their electronic effects on the reaction pathway.

Q3: What computational chemistry methods have been employed to study this compound?

A3: Researchers have utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the molecular structure and vibrational spectra of this compound. [] These studies employed various basis sets, including 6-311+G(d,p) and 6-311++G(d,p), to optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO). The results provide valuable insights into the electronic structure and spectral properties of this compound.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Researchers employ a combination of spectroscopic methods for comprehensive characterization. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are commonly utilized to analyze the vibrational modes of this compound. [] These techniques provide information about functional groups and molecular vibrations. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, helps elucidate the compound's structure and connectivity. []

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